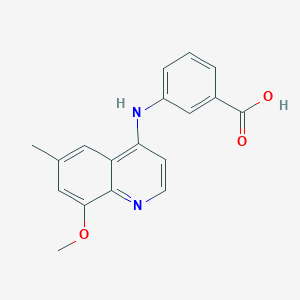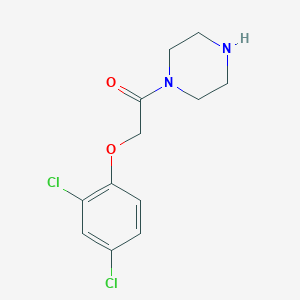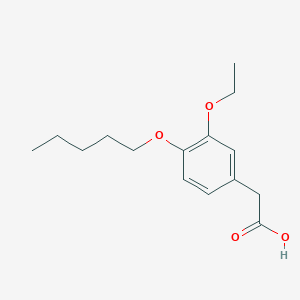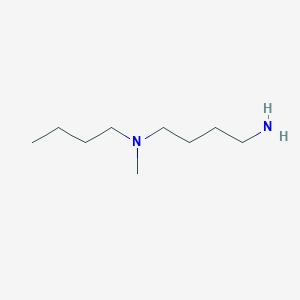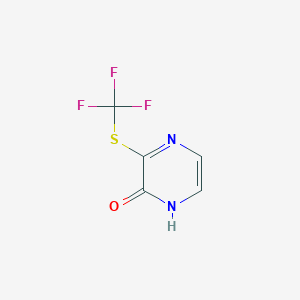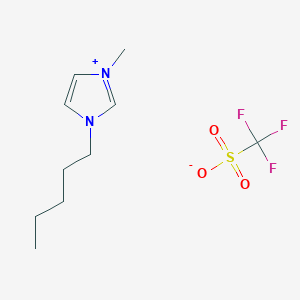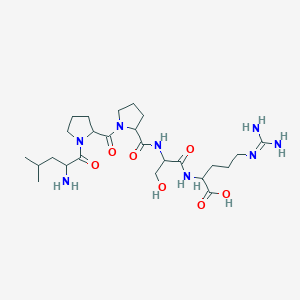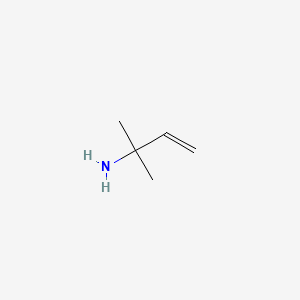amine](/img/structure/B15095305.png)
[(1R,2R)-2-amino-1,2-diphenylethyl](benzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-amino-1,2-diphenylethylamine is a chiral amine compound that features a unique structure with two phenyl groups attached to the central carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-amino-1,2-diphenylethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and benzaldehyde.
Reductive Amination: The key step involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate [(1R,2R)-2-amino-1,2-diphenylethyl]amine.
Protection and Deprotection: The intermediate is then protected using a suitable protecting group to prevent unwanted side reactions. After the desired transformations, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of (1R,2R)-2-amino-1,2-diphenylethylamine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-amino-1,2-diphenylethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-amino-1,2-diphenylethylamine has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-amino-1,2-diphenylethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-amino-1,2-diphenylethanol: A similar compound with hydroxyl groups instead of amine groups.
(1R,2R)-2-amino-1,2-diphenylethanol: Another related compound with a different stereochemistry.
Uniqueness
(1R,2R)-2-amino-1,2-diphenylethylamine is unique due to its specific chiral configuration and the presence of both amine and phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H22N2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N'-benzyl-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2 |
InChI-Schlüssel |
OSNKTPRQRNOZIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



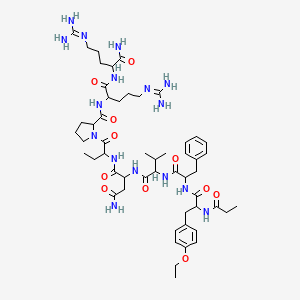
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B15095242.png)
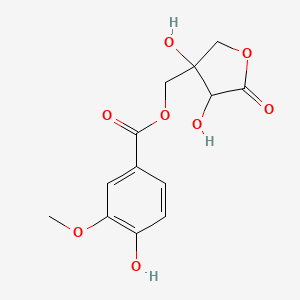
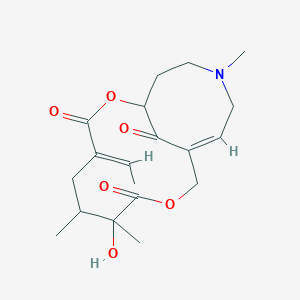
![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B15095267.png)
